(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine
Description
(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a substituted methanamine featuring two aromatic rings: a 4-chlorophenyl group and a 2-isopropoxyphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and stereoelectronic effects, making it relevant in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-11(2)19-15-6-4-3-5-14(15)16(18)12-7-9-13(17)10-8-12/h3-11,16H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCTQULHCLGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of (4-chlorophenyl)magnesium bromide with 2-(propan-2-yloxy)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents on Aromatic Rings | Functional Groups/Modifications | Evidence ID |
|---|---|---|---|
| (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine | 4-Cl, 2-OCH(CH3)2 | Methanamine backbone | N/A |
| 3-chloro-4-(trifluoromethyl)phenylmethanamine | 4-Cl, 3-Cl-4-CF3 | Electron-withdrawing CF3 group | |
| (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | 4-Cl, H (on second phenyl) | Chiral center, hydrochloride salt | |
| (4-chlorophenyl)(4-methylmorpholin-2-yl)methanamine | 4-Cl, 4-methylmorpholine | Morpholine ring (N,O-heterocycle) | |
| [3-(4-Methylphenyl)phenyl]methanamine hydrochloride | 3-biphenyl-4'-methyl | Biphenyl system, hydrochloride salt | |
| (4-(thiophen-2-yl)phenyl)methanamine | 4-thiophene | Electron-rich thiophene ring |
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 3-chloro-4-(trifluoromethyl)phenylmethanamine enhances electrophilicity and metabolic stability compared to the isopropoxy group in the target compound . Heterocyclic Modifications: Morpholine and thiophene substituents ( and ) alter solubility and π-π stacking interactions due to their polarity and aromaticity .
Chirality :
- The (R)-enantiomer of (4-Chlorophenyl)(phenyl)methanamine () demonstrates the importance of stereochemistry in biological activity, a factor that may extend to the target compound if chiral centers are present .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula C16H18ClNO.
- Solubility Trends : The target compound’s isopropoxy group likely enhances solubility in organic solvents (e.g., chloroform) compared to polar salts like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride .
- Thermal Stability : High melting points in thiazole derivatives (e.g., 268°C in ) suggest that heterocyclic systems improve thermal stability relative to alkoxy-substituted analogs .
Biological Activity
The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine , also known as a potential ligand in receptor studies, has garnered attention for its biological activities. This article delves into its structure, synthesis, and various biological effects, particularly its antiproliferative properties against cancer cell lines.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a propan-2-yloxy phenyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Aralkylamine : The initial step includes the reaction of 4-chlorobenzaldehyde with 2-(propan-2-yloxy)aniline under suitable conditions to form the desired amine.
- Purification : The crude product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 2.5 | Induces apoptosis via p53 pathway activation |
| MCF7 (Breast) | 3.0 | Inhibits ERK1/2 signaling pathway |
| A549 (Lung) | 3.5 | Disrupts tubulin polymerization |
- p53 Pathway Activation : The compound has been shown to activate the p53 tumor suppressor pathway, leading to growth inhibition in cancer cells. This was evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression in treated cells .
- Inhibition of Kinase Activity : In MCF7 cells, it was observed that the compound inhibits ERK1/2 signaling, which is crucial for cell proliferation and survival .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation, contributing to its anticancer properties .
Case Studies
A notable case study involved the administration of this compound in a murine model of colorectal cancer. The results demonstrated significant tumor reduction compared to control groups, with a marked increase in apoptotic cell populations within the tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
